A Technical Guide to the Synthesis and Purification of Dichloroacetic Acid for Pharmaceutical and Research Applications
A Technical Guide to the Synthesis and Purification of Dichloroacetic Acid for Pharmaceutical and Research Applications
An in-depth overview of prevalent synthesis methodologies and purification strategies for producing high-purity dichloroacetic acid (DCA), tailored for researchers, scientists, and professionals in drug development.
Dichloroacetic acid (DCA), a halogenated carboxylic acid, has garnered significant interest in the scientific community for its therapeutic potential, particularly in oncology and in the treatment of metabolic disorders. Its role as an inhibitor of pyruvate dehydrogenase kinase has been a key focus of research.[1] The production of high-purity DCA is paramount for its application in pharmaceutical formulations and rigorous scientific investigation, as impurities can significantly impact its biological activity and toxicity. This technical guide provides a comprehensive overview of the principal methods for synthesizing and purifying dichloroacetic acid.
Synthesis of Dichloroacetic Acid
Several synthetic routes to dichloroacetic acid have been established, ranging from laboratory-scale preparations to industrial production methods. The choice of method often depends on the desired scale, available starting materials, and required purity of the final product. The most common methods include the oxidation of trichloroethylene, the chlorination of acetic acid, the reduction of trichloroacetic acid, and the reaction of chloral hydrate with a cyanide source.
Oxidation of Trichloroethylene
The most prevalent industrial method for DCA production is the oxidation of trichloroethylene (TCE) to form dichloroacetyl chloride, which is subsequently hydrolyzed.[2][3] This process is favored for its efficiency in large-scale manufacturing.[4] The reaction is typically carried out using an oxidizing agent and can be initiated by short-wave light.[5] The use of catalysts, such as salts of aliphatic nitrogenous bases or ammonium salts, can improve the yield and purity of the dichloroacetyl chloride intermediate.[5][6]
Experimental Protocol: Oxidation of Trichloroethylene and Hydrolysis
A detailed experimental protocol for this industrial process is often proprietary. However, the general steps are as follows:
-
Oxidation of Trichloroethylene: Liquid trichloroethylene is oxidized with oxygen in the presence of a catalyst. The reaction can be initiated by UV irradiation.[7] The temperature and pressure are carefully controlled to optimize the formation of dichloroacetyl chloride and minimize the production of byproducts like phosgene.[7]
-
Hydrolysis of Dichloroacetyl Chloride: The resulting dichloroacetyl chloride is then hydrolyzed with water to produce crude dichloroacetic acid and hydrochloric acid.
-
Purification: The crude DCA is then purified using methods such as vacuum distillation or esterification followed by hydrolysis to remove unreacted starting materials, byproducts, and residual hydrochloric acid.
Chlorination of Acetic Acid or Monochloroacetic Acid
Direct chlorination of acetic acid or monochloroacetic acid (MCA) is another significant industrial route to DCA.[2][4][8] This method typically yields a mixture of monochloroacetic, dichloroacetic, and trichloroacetic acids, which then requires extensive purification to isolate the desired DCA.[9][10][11] The reaction is often catalyzed by substances like sulfur or iodine.[11][12]
Experimental Protocol: Chlorination of Acetic Acid Mother Liquor
The following protocol is adapted from a patented industrial process for producing DCA from the mother liquor of monochloroacetic acid crystallization.[10]
-
Chlorination: A mother liquor from monochloroacetic acid production, containing MCA, DCA, and acetic acid, is heated to 140-190°C in a chlorinator.[10] Chlorine gas is introduced until the specific gravity of the mixture reaches approximately 1.57 to 1.58.[10] This enriches the mixture in DCA and trichloroacetic acid (TCA).
-
Hydrolysis of Trichloroacetic Acid: The chlorinated mixture is then diluted with water and heated to a temperature not exceeding 100°C.[10] This step selectively hydrolyzes the trichloroacetic acid to chloroform and carbon dioxide, which are then removed.[10]
-
Extraction: The remaining aqueous solution containing DCA is cooled and extracted with a suitable solvent, such as ethyl ether.[10]
-
Distillation: The solvent is distilled from the extract to yield crude dichloroacetic acid.[10] This crude product typically requires further purification. A yield of 72% with a purity of approximately 91% has been reported for this process.[10]
Reduction of Trichloroacetic Acid
The reduction of trichloroacetic acid (TCA) is a common laboratory-scale method for preparing DCA.[1][9][13] This can be achieved through various reducing agents, including catalytic hydrogenation, electrolytic reduction, or the use of metals like copper or zinc.[2][4][8][9][14][15]
Experimental Protocol: Catalytic Reduction of Trichloroacetic Acid
The catalytic dechlorination of TCA using a palladium catalyst is a known method for producing DCA.[2][16]
-
Reaction Setup: Trichloroacetic acid or its ester, ethyl trichloroacetate, is dissolved in a suitable solvent.
-
Catalyst Addition: A palladium-based catalyst (e.g., palladium on carbon) is added to the solution.
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere under controlled pressure and temperature. The catalyst facilitates the replacement of a chlorine atom with a hydrogen atom, converting TCA to DCA.
-
Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield crude DCA, which is then purified.
Synthesis from Chloral Hydrate
A well-established and high-yield laboratory synthesis of DCA involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide, followed by acidification.[1][4][13] This method is particularly suitable for producing moderate quantities of DCA with good purity.
Experimental Protocol: Dichloroacetic Acid from Chloral Hydrate [4][17]
-
Reaction Mixture Preparation: A solution of 250 g (1.5 moles) of chloral hydrate in 450 cc of warm water (50–60°C) is placed in a 3-liter round-bottomed flask equipped with a reflux condenser and a thermometer.[4][17]
-
Addition of Reagents: To this solution, 152.5 g (1.52 moles) of precipitated calcium carbonate, 2 cc of amyl alcohol (to reduce foaming), and a solution of 10 g of sodium cyanide in 25 cc of water are added.[4][17]
-
Reaction: The mixture is heated to 75°C over about ten minutes. The exothermic reaction causes the temperature to rise further to 80–85°C.[4][17] Once the temperature begins to drop, the solution is heated to boiling and refluxed for twenty minutes.[4][17]
-
Acidification and Extraction: The mixture is cooled to 0–5°C in an ice bath and acidified with 215 cc of concentrated hydrochloric acid. The aqueous solution is then extracted with five 100-cc portions of ether.[4][17]
-
Drying and Distillation: The combined ether extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is distilled under vacuum.[4][17]
-
Product: The yield of dichloroacetic acid, boiling at 99–104°C/23 mm, is 172–180 g (88–92% of the theoretical amount).[4][17]
Comparative Data for Dichloroacetic Acid Synthesis Methods
| Synthesis Method | Starting Material(s) | Typical Yield | Typical Crude Purity | Scale | Key Considerations |
| Oxidation of Trichloroethylene | Trichloroethylene, Oxygen | High (up to 90% for dichloroacetyl chloride)[7] | Varies, requires significant purification | Industrial | Efficient for large scale, but involves hazardous materials like phosgene.[7] |
| Chlorination of Acetic Acid | Acetic Acid/MCA, Chlorine | Moderate (e.g., 72%)[10] | ~91% before final purification[10] | Industrial | Produces a mixture of chlorinated acetic acids requiring complex separation.[9][11] |
| Reduction of Trichloroacetic Acid | Trichloroacetic Acid | Varies | Generally high | Laboratory | Several reduction methods available (catalytic, electrolytic, metal-based).[2][14] |
| From Chloral Hydrate | Chloral Hydrate, NaCN, CaCO3 | 88-92%[4][17] | High | Laboratory | High-yielding and reliable laboratory method.[4] |
Purification of Dichloroacetic Acid
The purification of dichloroacetic acid is a critical step in its production, as residual starting materials and byproducts, particularly other chloroacetic acids, can be difficult to remove. The choice of purification method depends on the nature of the impurities and the desired final purity.
Vacuum Distillation
Dichloroacetic acid decomposes at its atmospheric boiling point, making vacuum distillation the primary method for its purification by distillation.[4][17] It is effective for removing non-volatile impurities and solvents. However, separating DCA from monochloroacetic acid and trichloroacetic acid by simple fractional distillation is challenging due to their close boiling points.[8][9]
Purification via Esterification and Hydrolysis
A highly effective method for obtaining pure DCA involves its conversion to a lower aliphatic ester, such as methyl or ethyl dichloroacetate.[12][18] These esters have boiling points that are more distinct from the esters of other chloroacetic acids, facilitating their separation by fractional distillation. The purified ester is then hydrolyzed back to high-purity dichloroacetic acid.[18][19]
Experimental Protocol: Esterification-Hydrolysis Purification [12][18]
-
Esterification: Crude dichloroacetic acid is heated with an excess of a lower aliphatic alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester. Water formed during the reaction is removed to drive the equilibrium towards the ester.
-
Purification of the Ester: The resulting ester mixture is purified by fractional distillation to isolate the pure dichloroacetate ester.
-
Hydrolysis: The purified ester is then hydrolyzed by heating with a stoichiometric excess of water.[12] The alcohol produced is removed by distillation to drive the hydrolysis to completion.[12]
-
Final Purification: The resulting aqueous solution of dichloroacetic acid is rectified to separate the pure acid from the water.[12] This method can yield DCA of very high purity.[19]
Extractive Distillation
For the industrial-scale separation of DCA from MCA, extractive distillation is a promising technique.[6][14][19][20] This method involves adding a solvent (an extractive agent) to the mixture of chloroacetic acids. The solvent selectively interacts with one of the components, altering its volatility and facilitating separation by distillation.[14][20] Solvents such as diethylene glycol dipentylether have been shown to be effective for this purpose.[6][19][20]
Other Purification Methods
Other methods for purifying DCA include recrystallization, although this is more commonly applied to its salts or derivatives.[21] For removing DCA from aqueous solutions, such as in water treatment, methods like adsorptive ozonation have been explored.[22]
Purity Analysis
The purity of dichloroacetic acid is typically assessed using chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for separating and quantifying DCA and its potential impurities.[1][9][22][23][24][25][26][27][28] Due to the polar nature of DCA, derivatization to its methyl or other esters is often employed prior to GC analysis to improve volatility and chromatographic performance.[2][26][28][29]
Visualization of Workflows
Synthesis of Dichloroacetic Acid from Chloral Hydrate
Caption: Workflow for the laboratory synthesis of DCA from chloral hydrate.
Purification of Dichloroacetic Acid via Esterification-Hydrolysis
Caption: General workflow for the purification of DCA via esterification and subsequent hydrolysis.
References
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